isopropyl {[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate
Overview
Description
Isopropyl {[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.11504700 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Applications
The synthesis and structural characterization of derivatives related to isopropyl {[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate have been explored in several studies. For instance, Castiñeiras et al. (2018) detailed the synthesis of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complexation with HgCl2, providing insights into the molecular and supramolecular structures via X-ray diffractometry Castiñeiras, García-Santos, & Saa, 2018. Similarly, Schweinfurth et al. (2009) investigated new 1,2,3-triazole ligands formed through click reactions and their complexes with palladium and platinum, showcasing the structural characteristics and potential applications of these compounds in catalysis Schweinfurth, Pattacini, Strobel, & Sarkar, 2009.
Antimicrobial Activities
Research by Bayrak et al. (2009) focused on the synthesis of new 1,2,4-triazoles, including derivatives of the compound of interest, to evaluate their antimicrobial activities. This study highlights the potential biomedical applications of such compounds Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009.
Material Science and Luminescence
In material science, compounds related to this compound have been used to create luminescent materials. For example, Bettencourt-Dias et al. (2007) described the synthesis of thiophene-derivatized pybox and its lanthanide ion complexes, which are highly luminescent, indicating potential applications in lighting and display technologies de Bettencourt-Dias, Viswanathan, & Rollett, 2007.
Corrosion Inhibition
Another application area is corrosion inhibition. Ansari et al. (2014) synthesized Schiff’s bases containing 1,2,4-triazole rings, demonstrating their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. This research opens avenues for the use of such compounds in protecting industrial materials Ansari, Quraishi, & Singh, 2014.
Properties
IUPAC Name |
propan-2-yl 2-[(4-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13(2)24-16(23)12-25-18-21-20-17(15-10-6-7-11-19-15)22(18)14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXLIICVRIOROE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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